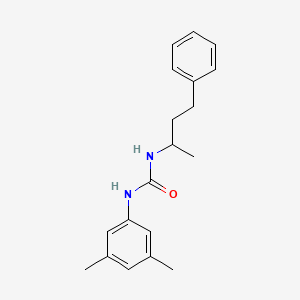
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. Also known as DPU-1, this compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of DPU-1 is not fully understood, but it has been suggested that the compound may inhibit the activity of protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival and proliferation, and its activity is often dysregulated in cancer cells. Inhibition of PKB activity by DPU-1 may therefore contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
DPU-1 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, DPU-1 has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that DPU-1 may have potential as a treatment for Alzheimer's disease, which is characterized by a loss of cholinergic neurons that produce acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPU-1 in laboratory experiments is that it has been shown to have relatively low toxicity in vitro and in vivo. This makes it a potentially useful tool for studying the effects of PKB inhibition and other biological processes. However, one limitation of using DPU-1 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on DPU-1. One area of interest is the development of more potent and selective PKB inhibitors based on the structure of DPU-1. Another area of interest is the investigation of the compound's potential as a treatment for Alzheimer's disease and other neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of DPU-1 and its potential applications in cancer research and other areas of biology.
Méthodes De Synthèse
The synthesis of DPU-1 involves the reaction of 1-(3,5-dimethylphenyl)piperazine with 4-phenylbutan-2-amine, followed by the addition of isocyanate to form the urea derivative. This method has been described in detail in a scientific paper by Liu et al. (2018).
Applications De Recherche Scientifique
DPU-1 has been studied for its potential applications in cancer research. In a study by Liu et al. (2018), DPU-1 was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in these cancer cells. This suggests that DPU-1 may have potential as a therapeutic agent for breast cancer.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-11-15(2)13-18(12-14)21-19(22)20-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-13,16H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPPBUBSMUAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








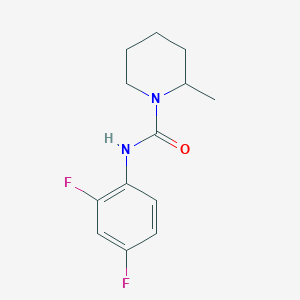
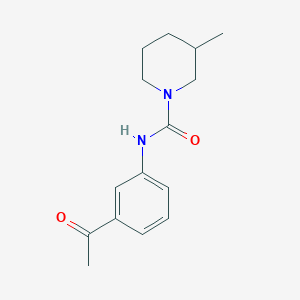
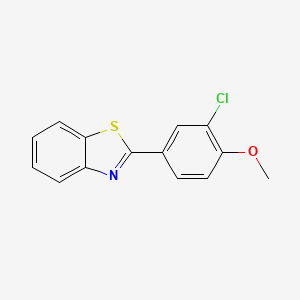

![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
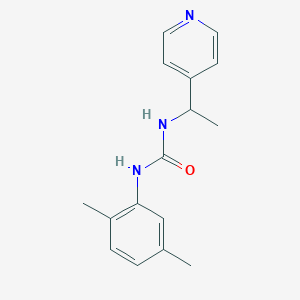
![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)